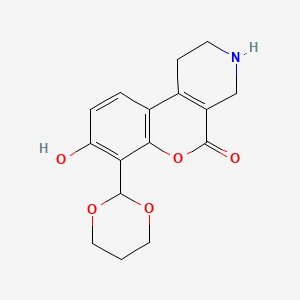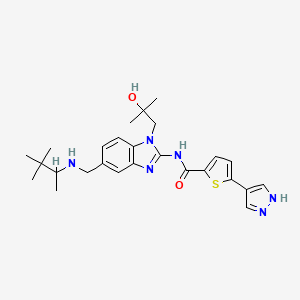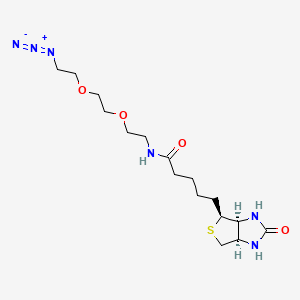
Biotin-PEG2-Azide
描述
Biotin-PEG2-Azide is a compound that combines biotin, polyethylene glycol (PEG), and an azide group. It is primarily used in click chemistry, a class of bioconjugation reactions that are highly efficient and specific. The compound is often employed in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its ability to form stable triazole linkages with alkyne-containing molecules .
作用机制
Target of Action
Biotin-PEG2-Azide, also known as LCZC1266, is a PROTAC linker . This means that it is a component of a larger molecule called a PROTAC (Proteolysis-Targeting Chimera), which is designed to degrade specific proteins within cells. The primary targets of this compound are proteins that have been marked for degradation by the PROTAC molecule.
Mode of Action
This compound contains an Azide group, which can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing Alkyne groups . This reaction is a key part of the “click chemistry” toolkit, which is widely used in drug discovery and bioconjugation. The result of this interaction is the formation of a stable triazole ring, which links the PROTAC to its target protein.
生化分析
Biochemical Properties
Biotin-PEG2-Azide plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. The compound contains an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . This reaction is highly specific and efficient, making this compound an excellent tool for bioconjugation. The biotin moiety of this compound allows it to bind strongly to avidin or streptavidin, facilitating the purification and detection of labeled biomolecules . This compound interacts with various enzymes, proteins, and other biomolecules, enabling the study of protein-protein interactions, enzyme activity, and cellular processes.
Cellular Effects
This compound influences various cellular processes by enabling the precise labeling of biomolecules. This compound can be used to label proteins, nucleic acids, and other cellular components, allowing researchers to track their localization and interactions within cells . The biotinylation of proteins using this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, biotinylated proteins can be used to study the dynamics of protein complexes, signal transduction pathways, and the regulation of gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable triazole linkages through CuAAC reactions . The azide group of this compound reacts with terminal alkynes to form these linkages, which are highly stable and bioorthogonal, meaning they do not interfere with biological systems . This property makes this compound an ideal reagent for labeling biomolecules in complex biological environments. Additionally, the biotin moiety of this compound binds strongly to avidin or streptavidin, allowing for the efficient capture and purification of labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by repeated freeze-thaw cycles . Over time, the compound may degrade, leading to a decrease in its labeling efficiency. Long-term studies have shown that this compound can maintain its activity for several months when stored properly, but its performance may decline if not handled correctly .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, the compound may cause adverse effects, including toxicity and changes in cellular function. Studies have shown that the optimal dosage of this compound for labeling applications depends on the specific experimental conditions and the target biomolecules .
Metabolic Pathways
This compound is involved in metabolic pathways related to biotinylation and protein labeling. The compound interacts with enzymes and cofactors involved in the biotinylation process, facilitating the attachment of biotin to target biomolecules . This interaction can affect metabolic flux and metabolite levels, particularly in pathways related to protein modification and signal transduction .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG linker enhances the solubility of the compound, allowing it to diffuse efficiently within the cellular environment. This compound can accumulate in specific cellular compartments, depending on the presence of target biomolecules and binding partners .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its labeling activity. For example, this compound can be targeted to the nucleus, mitochondria, or endoplasmic reticulum, depending on the experimental design and the presence of specific targeting sequences .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-PEG2-Azide can be synthesized through a series of chemical reactions. The process typically involves the following steps:
Activation of Biotin: Biotin is first activated using a suitable reagent like N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG-diamine, to form biotin-PEG.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin, PEG derivatives, and sodium azide are used.
Purification: The product is purified using techniques like column chromatography to ensure high purity.
化学反应分析
Types of Reactions
Biotin-PEG2-Azide primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the azide group reacting with an alkyne group in the presence of a copper catalyst to form a stable triazole linkage.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This copper-free reaction involves the azide group reacting with strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) to form a triazole linkage.
Common Reagents and Conditions
CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
SPAAC: Does not require a catalyst but uses strained alkynes like DBCO or BCN.
Major Products
The major products of these reactions are biotinylated molecules with a stable triazole linkage, which can be used for further bioconjugation applications .
科学研究应用
Biotin-PEG2-Azide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Biotin-PEG3-Azide: Contains an additional PEG unit, providing increased solubility and flexibility.
Biotin-PEG4-Azide: Contains two additional PEG units, further enhancing solubility and reducing steric hindrance.
Biotin-Azide: Lacks the PEG spacer, resulting in lower solubility and higher steric hindrance.
Uniqueness
Biotin-PEG2-Azide is unique due to its balanced properties of solubility and flexibility provided by the PEG2 spacer. This makes it highly effective for bioconjugation applications, offering a good compromise between solubility and steric hindrance .
属性
IUPAC Name |
N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N6O4S/c17-22-19-6-8-26-10-9-25-7-5-18-14(23)4-2-1-3-13-15-12(11-27-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZMVONEJMGLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

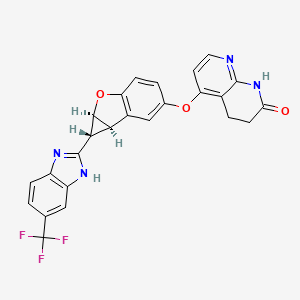
![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)
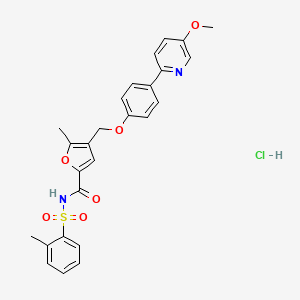
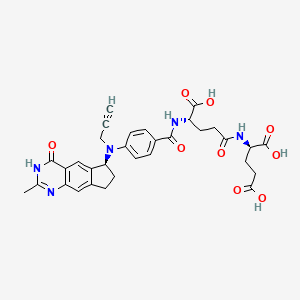
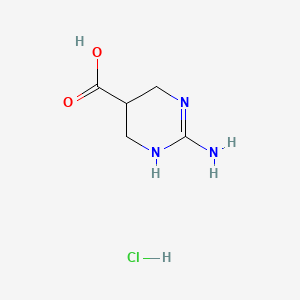
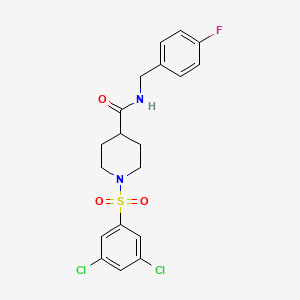
![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)
